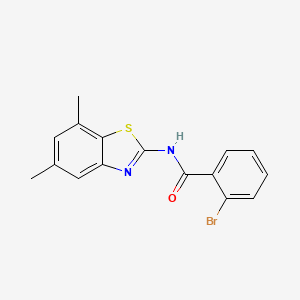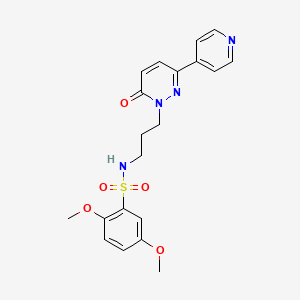
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate” belong to a class of organic compounds known as amides. They are characterized by a carbonyl group (C=O) linked to a nitrogen atom. They can exhibit a wide range of properties and reactivities depending on their specific structures .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an acid chloride with an amine to form the amide. In this case, the acid chloride would be “4-(2,3-dibromo-3-phenylpropanoyl) chloride” and the amine would be “methylamine”. The reaction would be facilitated by a base .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s molecular structure .科学的研究の応用
Antibacterial Activity
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate derivatives have been synthesized and evaluated for their antibacterial activity. Research by Murthy et al. (2011) found that certain derivatives exhibited potent inhibitory activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Murthy et al., 2011).
Antiparasitic Activity
Benzoic acid derivatives, closely related to this compound, have shown significant antiparasitic activity. Flores et al. (2008) demonstrated that certain derivatives were effective against Leishmania strains and Trypanosoma cruzi, indicating potential in treating parasitic infections (Flores et al., 2008).
Anti-Cancer Potential
Compounds structurally similar to this compound have been synthesized and evaluated as potential anti-cancer agents. Soni et al. (2015) developed novel quinuclidinone derivatives and found that certain analogues showed potent anti-cancer activity in cell viability assays (Soni et al., 2015).
Material Science Applications
In material science, derivatives of this compound have been used in synthesizing hyperbranched aromatic polyamide. Yang et al. (1999) conducted thermal polymerization experiments, indicating potential applications in developing new polymeric materials (Yang et al., 1999).
Liquid Crystal Research
This compound and its derivatives have also found applications in the study of liquid crystals. Matsuzaki and Matsunaga (1993) presented studies on compounds leading to insights into the properties of nematic and smectic liquid crystals (Matsuzaki & Matsunaga, 1993).
作用機序
Target of Action
Similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
It’s known that similar compounds can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
Action Environment
The action, efficacy, and stability of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate can be influenced by various environmental factors. For instance, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, precautions for safe handling and use, and procedures for dealing with spills or leaks .
将来の方向性
特性
IUPAC Name |
methyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO3/c1-23-17(22)12-7-9-13(10-8-12)20-16(21)15(19)14(18)11-5-3-2-4-6-11/h2-10,14-15H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSBITYXMQZCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2463966.png)

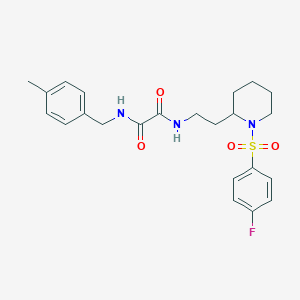

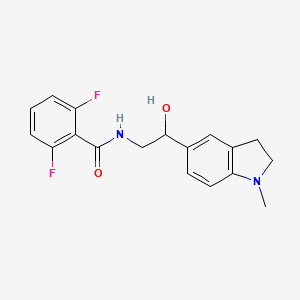

![N-[3-(4-methylpiperidin-1-yl)propyl]-3-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2463977.png)
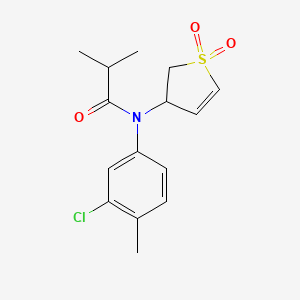

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
![N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2463985.png)
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)
